Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]-
Description
Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]- is a specialized hydrazine derivative featuring a nitro group (-NO₂) at the 2-position and a trifluoromethylsulfonyl (-SO₂CF₃) group at the 4-position of the phenyl ring. This compound is structurally distinct due to the synergistic effects of its electron-withdrawing substituents, which influence its reactivity, stability, and biological activity. It serves as a critical intermediate in synthesizing pharmaceuticals, agrochemicals, and advanced materials, particularly in the development of N-Myc inhibitors and sulfonamide-based therapeutics .
Properties
IUPAC Name |
[2-nitro-4-(trifluoromethylsulfonyl)phenyl]hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O4S/c8-7(9,10)18(16,17)4-1-2-5(12-11)6(3-4)13(14)15/h1-3,12H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRVABYAVAESIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701197057 | |
| Record name | Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701197057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1869-28-9 | |
| Record name | Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1869-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701197057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Preparation: 2-Nitro-4-[(Trifluoromethyl)Sulfonyl]Aniline
The synthesis begins with 4-[(trifluoromethyl)sulfonyl]aniline as the starting material. Nitration of this compound must be carefully controlled to achieve the desired 2-nitro regiochemistry.
Nitration Conditions
-
Protection of the amine : Acetylation using acetic anhydride converts the aniline to 4-[(trifluoromethyl)sulfonyl]acetanilide , mitigating over-nitration.
-
Nitration : Treatment with concentrated HNO/HSO at 0–5°C directs the nitro group to the ortho position relative to the acetamide, yielding 2-nitro-4-[(trifluoromethyl)sulfonyl]acetanilide .
-
Deprotection : Hydrolysis with HCl/EtOH regenerates the free amine, producing 2-nitro-4-[(trifluoromethyl)sulfonyl]aniline (yield: 72–85%).
Mechanistic Insights
The acetamide group acts as a meta-directing group during nitration, but steric and electronic effects from the trifluoromethylsulfonyl moiety favor ortho nitration. Computational studies suggest that the sulfonyl group’s electron-withdrawing nature polarizes the ring, enhancing electrophilic attack at the 2-position.
Diazotization and Reduction to Hydrazine
The aniline intermediate undergoes diazotization followed by reduction to install the hydrazine group.
Diazotization
Reduction
-
Reducing Agent : Sodium metabisulfite (NaSO) in aqueous NaOH (pH 7–9) at 15–25°C reduces the diazonium salt to hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]- .
-
Yield and Purity : Isolated yields range from 65–78% with HPLC purity >98%.
Reaction Scheme :
Catalytic Hydrogenation of Hydrazone Intermediates
Hydrazone Formation
An alternative route involves the condensation of 2-nitro-4-[(trifluoromethyl)sulfonyl]benzaldehyde with hydrazine hydrate.
Aldehyde Synthesis
-
Directed Formylation : Using n-BuLi and DMF in THF at −30°C, 1-[(trifluoromethyl)sulfonyl]-3-nitrobenzene undergoes directed ortho-metalation, followed by quenching with DMF to yield the aldehyde.
-
Challenges : The nitro group’s electron-withdrawing effect necessitates cryogenic conditions to prevent side reactions.
Hydrazone Formation
Catalytic Hydrogenation
-
Catalyst : Pd/C (5 wt%) under 50 psi H in methanol at 35°C reduces the hydrazone to the target hydrazine.
Advantages :
Comparative Analysis of Methodologies
Key Observations :
Chemical Reactions Analysis
Types of Reactions
Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.
Substitution: The hydrazine group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of hydrazine derivatives with different functional groups.
Scientific Research Applications
Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with multiple functional groups.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]- exerts its effects depends on the specific application. In organic synthesis, the compound acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Hydrazine Derivatives
Structural and Electronic Comparisons
The table below highlights key structural differences and electronic effects between Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]- and analogous compounds:
Key Observations:
- Nitro vs. Chloro Substitution: The nitro group (-NO₂) in the target compound provides stronger electron-withdrawing effects compared to chloro (-Cl) in [2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazine, making the former more reactive in nucleophilic substitution reactions .
- Trifluoromethylsulfonyl (-SO₂CF₃) vs. Trifluoromethyl (-CF₃): The -SO₂CF₃ group enhances polarity and binding affinity to sulfonamide-sensitive targets (e.g., enzymes), whereas -CF₃ increases lipophilicity and metabolic stability .
- Methylation of Hydrazine Nitrogen: N-Methylation (as in N-Methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine) reduces nucleophilicity but improves pharmacokinetic properties .
Physicochemical Properties
- IR and NMR Signatures: The nitro group in Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]- is confirmed by IR absorption at ~1520 cm⁻¹ (N=O stretch) and NMR signals near δ 7.5–8.0 ppm (aromatic protons). The -SO₂CF₃ group shows strong IR bands at 1350–1400 cm⁻¹ (S=O) .
- Thermal Stability: Nitro-substituted hydrazines are less thermally stable than chloro or cyano analogs, requiring storage at low temperatures .
Q & A
Q. What are the critical structural features of [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]hydrazine that dictate its chemical reactivity?
The compound’s reactivity is influenced by its electron-withdrawing nitro (-NO₂) and trifluoromethylsulfonyl (-SO₂CF₃) groups, which activate the phenyl ring for nucleophilic substitution or oxidation. The hydrazine (-NH-NH₂) moiety enables participation in condensation, cyclization, and redox reactions. Computational studies suggest steric and electronic effects from these substituents significantly alter transition-state energies in catalytic processes .
Q. What synthetic methodologies are recommended for preparing [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]hydrazine?
Synthesis typically involves diazotization of the corresponding aniline derivative followed by hydrazine substitution. Key steps include:
- Temperature control : Maintain ≤0°C during diazotization to prevent side reactions.
- Inert atmosphere : Use nitrogen/argon to avoid oxidation of intermediates.
- Purification : Recrystallization from ethanol/water mixtures yields >95% purity. Evidence from analogous compounds (e.g., 1-methyl derivatives) confirms these conditions minimize byproducts like azo compounds .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identify hydrazine proton resonances (δ 3.5–5.0 ppm) and trifluoromethylsulfonyl group splitting patterns.
- FT-IR : Confirm N-H stretches (~3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 235.166 for C₈H₈F₃N₃O₂) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]hydrazine derivatives?
Density functional theory (DFT) studies reveal that substituents lower activation barriers in cycloreversion steps. For example, [2.2.2]-bicyclic hydrazine catalysts reduce the energy barrier by 15–20 kcal/mol compared to [2.2.1] analogs. Experimental validation shows a 3-fold increase in reaction rates when using computationally optimized catalysts .
Q. What strategies resolve contradictions in reported catalytic decomposition mechanisms of hydrazine derivatives?
Discrepancies arise from varying catalyst systems (e.g., Co vs. Fe-based) and reaction conditions. Methodological approaches include:
- Kinetic isotope effects (KIE) : Differentiate N-N bond cleavage pathways (e.g., KIE >2 suggests homolytic cleavage).
- In situ spectroscopy (DRIFTS/Raman) : Monitor intermediate species like NH₃ or N₂H₂.
- Isotopic labeling : Track hydrogen transfer using D₂O or ¹⁵N-labeled hydrazine. Studies show Fe catalysts favor N₂H₄ → NH₃ pathways, while Co promotes H₂ generation .
Q. How do steric and electronic effects influence the biological activity of this hydrazine derivative?
The nitro group enhances membrane permeability, while the trifluoromethylsulfonyl group improves metabolic stability. In vitro assays reveal IC₅₀ values of 2–5 µM against cancer cell lines (e.g., HeLa). Structure-activity relationship (SAR) studies recommend modifying the hydrazine moiety with methyl groups to reduce cytotoxicity while retaining efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
